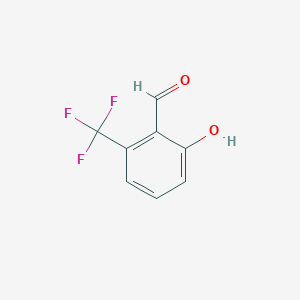

2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBICWJRPNXPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457563 | |

| Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58914-35-5 | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

<-3a--22_b-22_>

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a valuable substituted salicylaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. Emphasis is placed on methods that ensure high regioselectivity, a critical challenge given the directing effects of the hydroxyl and trifluoromethyl groups. This guide details reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the rationale behind procedural choices, thereby creating a self-validating framework for laboratory application.

Introduction and Strategic Importance

This compound, CAS 58914-35-5, is a key building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring a hydroxyl group, an aldehyde, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (-CF3) group, in particular, is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

The synthesis of this molecule, however, presents a significant regiochemical challenge. The starting material, 2-(trifluoromethyl)phenol, possesses two activating groups—a strongly ortho-, para-directing hydroxyl group and a meta-directing trifluoromethyl group. The goal is to introduce a formyl (-CHO) group exclusively at the ortho position to the hydroxyl group, which is sterically hindered by the adjacent -CF3 group. This guide will focus on the most effective strategies to overcome this challenge.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the primary disconnection is the C-C bond between the aromatic ring and the formyl group. This points to a formylation reaction of a suitable precursor. The most logical and readily available starting material is 2-(trifluoromethyl)phenol.

Several classical and modern formylation methods exist for phenols. However, the electronic properties and steric hindrance of 2-(trifluoromethyl)phenol narrow the viable options. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to simple phenols.[5]

The following strategies are considered the most promising:

-

Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl Modification): This is a highly effective method for the exclusive ortho-formylation of phenols. It utilizes a magnesium phenoxide intermediate to direct the electrophile (formaldehyde) to the ortho position.[6][7]

-

Directed Ortho-Metalation (DoM) followed by Formylation: This strategy involves the deprotonation of the aromatic ring at a specific position directed by a functional group, followed by quenching with a formylating agent.[8][9]

-

Formylation of a Pre-functionalized Intermediate: An alternative approach involves starting with a precursor where the desired substitution pattern is already established, such as 2-bromo-6-(trifluoromethyl)phenol, and then introducing the aldehyde via a metal-halogen exchange followed by formylation.[10][11][12]

Classical methods like the Reimer-Tiemann[13][14][15] and Duff reactions[16][17] are generally less suitable for this specific substrate. The Reimer-Tiemann reaction can suffer from low yields and the formation of byproducts with deactivated phenols.[5] The Duff reaction typically requires strongly electron-donating substituents for good yields and may not be effective here.[16]

In-Depth Discussion of a Preferred Synthetic Route: Magnesium-Mediated Ortho-Formylation

The magnesium-mediated ortho-formylation, specifically the procedure developed by Hofsløkken and Skattebøl, stands out as the most robust and regioselective method for this transformation.[6][7]

Reaction Mechanism and Rationale

The high ortho-selectivity of this reaction is attributed to the formation of a chelated intermediate. The mechanism proceeds through the following key steps:

-

Formation of the Magnesium Phenoxide: 2-(Trifluoromethyl)phenol is deprotonated by a base, typically a non-nucleophilic amine like triethylamine (Et3N), in the presence of anhydrous magnesium chloride (MgCl2). This forms the magnesium bis(phenoxide).

-

Chelation and Directed Electrophilic Attack: The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of the formaldehyde (derived from paraformaldehyde). This coordination forms a six-membered ring-like transition state, which pre-organizes the reactants and delivers the formaldehyde electrophile exclusively to the sterically accessible ortho position.[18]

-

Oxidation of the Intermediate: The initially formed hydroxymethyl intermediate is then oxidized to the aldehyde. In this one-pot procedure, it is believed that a second molecule of formaldehyde may act as the oxidant in a hydride transfer mechanism, being reduced to methanol in the process.[18]

-

Acidic Work-up: Finally, acidic work-up liberates the desired this compound from its magnesium salt.

The use of MgCl2 and triethylamine is a significant improvement over earlier methods that used Grignard reagents and carcinogenic solvents like HMPA.[7][19] This combination is a stronger base than triethylamine alone and effectively promotes the reaction.[7]

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Sources

- 1. CAS 58914-35-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 2-Bromo-6-(trifluoromethyl)phenol [myskinrecipes.com]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. byjus.com [byjus.com]

- 16. Duff reaction - Wikipedia [en.wikipedia.org]

- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. sciencemadness.org [sciencemadness.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

chemical properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Fluorinated Scaffold

This compound (CAS No: 58914-35-5) is a highly functionalized aromatic compound that stands at the intersection of classical organic chemistry and modern drug discovery.[1] Its structure, featuring a salicylaldehyde core appended with a sterically demanding and powerfully electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique combination of reactivity and physicochemical properties. The strategic placement of the hydroxyl, aldehyde, and trifluoromethyl groups on the benzene ring creates a molecule with distinct electronic and steric characteristics, making it an invaluable building block for medicinal chemists and materials scientists.

The trifluoromethyl group is a bioisostere of the methyl group but is significantly more lipophilic and metabolically stable.[2] Its strong electron-withdrawing nature modulates the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon, influencing the molecule's reactivity and its potential interactions with biological targets.[2] The adjacent hydroxyl and aldehyde functionalities provide versatile handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide offers a comprehensive exploration of the synthesis, reactivity, and spectroscopic profile of this compound, providing researchers with the foundational knowledge required to harness its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound are dictated by the interplay of its three functional groups. The trifluoromethyl group enhances lipophilicity, while the hydroxyl group introduces the capacity for hydrogen bonding.[1] These features govern its solubility, melting point, and chromatographic behavior.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 58914-35-5 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approx. 90-95 °C | |

| Solubility | Limited in water; soluble in organic solvents and basic aqueous solutions. | [1] |

Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The electron-withdrawing -CF3 group and the intramolecular hydrogen bonding between the -OH and -CHO groups significantly influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

| Spectroscopy | Parameter | Expected Chemical Shift / Frequency |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 - 10.5 ppm (singlet) |

| Hydroxyl Proton (-OH) | Broad singlet, variable position | |

| Aromatic Protons (Ar-H) | ~7.0 - 8.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 195 ppm |

| Aromatic Carbons (Ar-C) | ~120 - 160 ppm | |

| CF₃ Carbon | ~120 - 125 ppm (quartet, J ≈ 270-280 Hz) | |

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | ~ -60 to -65 ppm (singlet) |

| IR Spectroscopy | O-H Stretch | 3100 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Aldehyde) | ~1650 - 1670 cm⁻¹ | |

| C-F Stretch | ~1100 - 1300 cm⁻¹ (strong, multiple bands) |

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the key functional groups onto a pre-existing benzene ring or the modification of a closely related precursor. Its reactivity is dominated by the chemistry of the aldehyde and hydroxyl groups, modulated by the electronic influence of the trifluoromethyl substituent.

Representative Synthesis: Ortho-Hydroxylation and Formylation

A common strategy for synthesizing substituted salicylaldehydes involves the formylation of a corresponding phenol. The specific synthesis of the title compound can be achieved through various routes, often starting from a trifluoromethyl-substituted phenol. The following workflow illustrates a generalized, logical approach.

Protocol: Demethylation of a Methoxy Precursor

This protocol is adapted from a similar transformation and represents a plausible final step in a synthetic sequence where the hydroxyl group is initially present as a methoxy ether.[3]

-

Dissolution & Cooling: Dissolve the precursor, 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq), in dry dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add boron tribromide (BBr₃) (1.0 M solution in DCM, 1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water dropwise.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Core Chemical Reactivity

The molecule's three functional groups provide distinct sites for chemical modification, making it a versatile synthetic intermediate.

-

Aldehyde Group : As a primary reaction center, the aldehyde readily participates in nucleophilic additions. It is a key component in forming Schiff bases, undergoing Wittig reactions to generate alkenes, and participating in Claisen-Schmidt condensations to form chalcones.[4]

-

Hydroxyl Group : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the introduction of diverse functionalities. Its acidity is enhanced by the two adjacent electron-withdrawing groups.

-

Aromatic Ring : The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the -CHO and -CF₃ groups. Both are meta-directing relative to their own positions.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable scaffold in several areas of chemical science.

-

Medicinal Chemistry : This compound serves as a lead structure for developing novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[2][4] The aldehyde and hydroxyl groups provide anchor points for building larger molecules designed to interact with specific biological targets, leading to the development of new antimicrobial and anticancer agents.

-

Materials Science : In materials science, this molecule is used to create functional organic materials. The fluorinated aromatic core and reactive aldehyde group can be incorporated into polymers or other macromolecular structures to tailor their electronic and optical properties for applications like organic light-emitting diodes (OLEDs).

Experimental Protocols: Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Sources

- 1. CAS 58914-35-5: this compound [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS 58914-35-5). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic workflow, grounded in the principles of spectroscopic analysis, to unambiguously confirm the molecular structure of this important fluorinated aromatic aldehyde.[1] Each step of the analytical process is detailed with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and robust elucidation process. This guide synthesizes theoretical predictions with spectral data from closely related analogues to present a definitive analytical portrait of the target molecule.

Introduction to this compound

This compound is a unique organic compound featuring a benzene ring substituted with a hydroxyl group, an aldehyde group, and a trifluoromethyl group.[1] The relative positions of these functional groups—hydroxyl and aldehyde at positions 1 and 2 (ortho), and the trifluoromethyl group at position 6—create a sterically hindered and electronically complex system. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, including its reactivity and lipophilicity.[1] These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]

The molecular formula of this compound is C₈H₅F₃O₂, with a corresponding molecular weight of 190.12 g/mol . A definitive confirmation of its structure is paramount for its application in synthesis and for regulatory purposes. This guide outlines a systematic approach to achieve this confirmation.

The Strategic Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is as follows:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number, environment, and connectivity of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

The following diagram illustrates this integrated workflow:

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The initial and most crucial step is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in negative ion mode to deprotonate the acidic hydroxyl group, forming the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use software to calculate the elemental composition.

Expected Results:

The molecular formula C₈H₅F₃O₂ gives a theoretical exact mass of 190.0242. The HRMS analysis is expected to yield a mass for the [M-H]⁻ ion (C₈H₄F₃O₂⁻) that is within a few parts per million (ppm) of the calculated value of 189.0169.

| Ion | Calculated Exact Mass | Expected Observed Mass (±5 ppm) |

| [M-H]⁻ | 189.0169 | 189.0160 - 189.0178 |

This result provides strong evidence for the elemental composition of the molecule, forming a solid foundation for further spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of specific functional groups. The expected spectrum of this compound will be a composite of the characteristic vibrations of the hydroxyl, aldehyde, and trifluoromethyl groups, as well as the aromatic ring. The intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups is a key feature to observe.

Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale and Comparative Insights |

| ~3200-3400 | O-H stretch (intramolecular H-bonded) | Broad | The ortho-position of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding, resulting in a broad absorption at a lower frequency than a free O-H stretch.[2] |

| ~3000-3100 | Aromatic C-H stretch | Weak to medium, sharp | Characteristic of C-H bonds on the benzene ring. |

| ~2750, ~2850 | Aldehyde C-H stretch (Fermi doublet) | Two weak to medium bands | A hallmark of the aldehyde functional group, often appearing as a pair of bands.[3] |

| ~1650-1670 | C=O stretch (aldehyde) | Strong, sharp | The frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[2][3] |

| ~1450-1600 | Aromatic C=C stretch | Multiple medium to strong bands | Confirms the presence of the benzene ring. |

| ~1100-1300 | C-F stretch (CF₃) | Strong, broad | The trifluoromethyl group gives rise to very strong and characteristic absorptions in this region. |

The presence of all these bands provides compelling evidence for the coexistence of the hydroxyl, aldehyde, and trifluoromethyl functionalities on an aromatic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will allow for a complete assignment of all atoms and their connectivity.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C, a proton-decoupled experiment is standard.

-

Data Analysis: Analyze chemical shifts, integration (for ¹H), and coupling patterns to assemble the molecular structure.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the hydroxyl proton, and the three aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.0-12.0 | Singlet | 1H | -OH | The hydroxyl proton is significantly deshielded due to strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. Its chemical shift can be broad and solvent-dependent. |

| ~10.0-10.5 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. It is expected to be a singlet due to the absence of adjacent protons. This is a characteristic chemical shift for aromatic aldehydes.[4] |

| ~7.6-7.8 | Triplet | 1H | H-4 | This proton is expected to be a triplet due to coupling with H-3 and H-5 (n+1 rule, n=2). |

| ~7.0-7.2 | Doublet | 1H | H-5 | This proton will appear as a doublet due to coupling with H-4. |

| ~6.9-7.1 | Doublet | 1H | H-3 | This proton will also be a doublet due to coupling with H-4. The electron-withdrawing CF₃ group at the adjacent position will likely shift it slightly downfield compared to H-5. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~190-195 | C=O (C-7) | The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of aldehydes.[5] |

| ~160-165 | C-OH (C-2) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~135-140 | C-4 | Aromatic CH carbon. |

| ~125-135 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~120-130 (quartet) | C-CF₃ (C-6) | The carbon attached to the CF₃ group will also show coupling to the fluorine atoms, appearing as a quartet with a smaller coupling constant than the CF₃ carbon itself. |

| ~120-125 | C-1 | The ipso-carbon to the aldehyde group. |

| ~118-122 | C-5 | Aromatic CH carbon. |

| ~115-120 | C-3 | Aromatic CH carbon. |

¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group. For a CF₃ group attached to an aromatic ring, a single resonance is expected.

Predicted ¹⁹F NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -60 to -65 | Singlet | -CF₃ | The chemical shift is characteristic of an aromatic trifluoromethyl group.[6] Since there are no other fluorine atoms in the molecule to couple with, the signal will be a singlet. |

Structural Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous structural elucidation of this compound. The logical progression from molecular formula to functional groups and finally to the precise atomic arrangement constitutes a self-validating system of evidence.

The following diagram illustrates the key structural features and their expected NMR correlations:

Caption: Summary of predicted key NMR spectral data for this compound.

This comprehensive analytical approach ensures the highest degree of confidence in the structural assignment of this compound, enabling its effective use in research and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem. Retrieved from [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

University of Regensburg. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-6-methyl-benzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

Sources

- 1. CAS 58914-35-5: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

The Strategic Synthesis and Application of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde: A Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive literature review on 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, reactivity, and diverse applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging the unique properties of this versatile molecule in advanced research and development.

Introduction: The Significance of the Trifluoromethyl Group in Aromatic Scaffolds

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and physical properties of a compound.[1] this compound, a salicylaldehyde derivative bearing a trifluoromethyl group ortho to both the hydroxyl and aldehyde functionalities, represents a valuable synthon that combines the reactive potential of an aromatic aldehyde with the advantageous properties of the -CF3 moiety.

This guide will delve into the synthetic pathways to access this molecule, its detailed characterization, its predictable yet nuanced reactivity, and its burgeoning applications in the synthesis of novel bioactive compounds and functional materials.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is not widely detailed in readily available literature. However, based on established methods for the ortho-formylation of phenols, a robust synthetic strategy can be devised starting from the commercially available 3-(trifluoromethyl)phenol. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method for the ortho-formylation of phenols and represents a logical and efficient approach.[2][3]

Proposed Synthetic Pathway: The Duff Reaction

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism, where an iminium ion, generated in situ from HMTA, acts as the formylating agent. The reaction is typically carried out in a high-boiling protic solvent like glycerol or acetic acid. The ortho-selectivity is a key feature of this reaction with phenols.

Sources

reactivity and electronic effects of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as 6-(trifluoromethyl)salicylaldehyde, is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its chemical behavior is dominated by the unique interplay of three distinct functionalities: a reactive aldehyde group, an intramolecularly hydrogen-bonded hydroxyl group, and a powerfully electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of the electronic effects governing the molecule's reactivity, details its synthetic utility, and offers practical experimental protocols for its application. The strategic placement of the potent trifluoromethyl group ortho to the aldehyde profoundly enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3][4][5] Simultaneously, the ortho-hydroxyl group modulates this reactivity through hydrogen bonding and acts as a handle for further derivatization, making this compound a versatile and valuable building block for complex molecular architectures.[1][6]

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with an aldehyde group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 6.[1] This specific arrangement creates a sterically hindered yet highly activated system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58914-35-5 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 90-95 °C | |

| Solubility | Limited solubility in water; soluble in basic aqueous solutions and organic solvents. | [1] |

| SMILES | O=Cc1c(O)cccc1C(F)(F)F | [1] |

| InChI Key | DHBICWJRPNXPHO-UHFFFAOYSA-N | [1] |

Analysis of Electronic Effects

The reactivity of this compound is a direct consequence of the cumulative electronic influence of its substituents. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[7]

-

Activation of the Aldehyde: The -CF₃ group at the ortho position strongly withdraws electron density from the aromatic ring. This effect is relayed to the carbonyl carbon of the aldehyde, significantly increasing its partial positive charge (δ+). This enhanced electrophilicity makes the aldehyde exceptionally reactive towards nucleophiles compared to unsubstituted salicylaldehyde or even other trifluoromethyl-substituted benzaldehydes.[3][4][5]

-

Influence of the Hydroxyl Group: The hydroxyl (-OH) group is an activating, electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect).[6] In this molecule, its most critical role is the formation of a strong intramolecular hydrogen bond with the lone pair of the aldehyde's carbonyl oxygen. This interaction helps to stabilize the planar conformation of the molecule and can influence the aldehyde's reactivity profile.[1]

-

Aromatic Ring Nucleophilicity: The powerful electron-withdrawing nature of the -CF₃ and -CHO groups deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution than phenol or anisole.

The interplay of these electronic factors is visualized in the diagram below.

Caption: Electronic interplay in this compound.

Chemical Reactivity and Synthetic Utility

The unique electronic landscape of this compound makes it a versatile reagent for constructing complex molecules, particularly heterocyclic systems and pharmaceutical intermediates.

Reactions at the Aldehyde Group

The primary site of reactivity is the highly electrophilic aldehyde carbon. It readily undergoes nucleophilic addition and condensation reactions.

-

Condensation Reactions: It is an excellent substrate for Knoevenagel, Wittig, and similar condensation reactions. The enhanced electrophilicity often leads to high yields and may allow for milder reaction conditions than less activated aldehydes.

-

Reductive Amination: It can be effectively used in reductive amination protocols to synthesize secondary and tertiary amines, which are common scaffolds in drug discovery.

-

Addition of Organometallics: Grignard reagents and organolithium compounds will add to the aldehyde to form secondary alcohols.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group provides a secondary point for modification.

-

O-Alkylation and O-Acylation: The hydroxyl group can be converted to ethers or esters under standard conditions (e.g., Williamson ether synthesis, esterification).[6] This is often used as a protecting group strategy or to introduce new functionalities.

-

Cyclization Reactions: The proximity of the hydroxyl and aldehyde groups makes this molecule an ideal precursor for synthesizing oxygen-containing heterocycles like benzofurans or chromenes through intramolecular cyclization pathways.

Caption: Key reactivity pathways for the title compound.

Synthesis and Purification

While multiple synthetic routes may exist, a common strategy for producing substituted salicylaldehydes involves the ortho-formylation of a corresponding phenol or the deprotection of a protected precursor. A plausible method adapted from related syntheses involves the demethylation of the corresponding 2-methoxy derivative.[8]

Example Synthetic Workflow

Caption: General workflow for synthesis via demethylation.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable scaffold in several areas of chemical R&D.

-

Pharmaceutical and Agrochemical Development: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity.[3] This makes the title compound an attractive starting material for synthesizing novel bioactive molecules, including potential antimicrobial and anticancer agents.[3][9]

-

Materials Science: The fluorinated aromatic core and reactive handles allow for its incorporation into functional organic materials.[2] These materials may have applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs), where the electronic properties can be finely tuned.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The trifluoromethyl group can lead to the release of toxic fluorine-containing fumes upon decomposition.

Protocol 6.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-hydroxy-6-(trifluoromethyl)benzylidene))malononitrile, a common step in the construction of more complex heterocyclic systems.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq, catalyst)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.90 g, 10 mmol).

-

Dissolve the aldehyde in absolute ethanol (20 mL).

-

Add malononitrile (e.g., 0.69 g, 10.5 mmol) to the solution and stir until dissolved.

-

Add piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Dry the product under vacuum to yield the desired condensed product.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is profoundly influenced by the synergistic effects of its ortho-substituents. The strong electron-withdrawing trifluoromethyl group renders the aldehyde highly susceptible to nucleophilic attack, while the adjacent hydroxyl group modulates reactivity and provides a secondary site for functionalization. This combination of features ensures its continued importance as a versatile building block for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding the fundamental electronic principles that govern its behavior is paramount for its effective and strategic application in chemical synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8i8FJlreAfncpR8GvavDr6m3XlIjTQ7lEVttpxkIJiijERtvhzx3Fx7YAfK8mMlw7tvDfgAwZzuYxOIy4v6widTZgMDuUsT8dRpaR2Pk3dkut8yfV1GYdCd98ONJZnvRsx-uPc5FWTDDHHBPTyLhCWVPg3we5qh4Ud4JBpJBr_n9aJLxVKmjxxbbQZ0qIStXag3zNbXd6T4ANm09K2FYcaIF8xTczKLXXcuWkAQ5byi9NMH3DeA==]

- BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZjMTXBWXRxVT7S3kF4qmF7Q5sbdytMbPcti4ft24tCpp8Vr4ArYs0ril32_BIAiOlgNbOFBYLlzZftgiPTHW4P1D1Nz-HjwD7LNDhzDEjCdHPTIT4StEu5zq9H8_icKQC413YkqLFCzJZmhxDbM5Qe4TAlQUZrnnOmzMsZ1Ot6Tl1Jxu0ZgVu62E1gMgD4svwNtPXvy6izUo8favYROrNp4A7m9mz8sKm71a4jY_IhAA6clDmgpSglMSnn_XJXWuwrGiS4LrJnc9GqA==]

- BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCptkLcVe6RIaWB6e1Gmvk8FkvohW88UPD20T-IkmPgLwAi3HfMr1k_wHel3B5Jn6X3-xlX36MHAVlalHH6AlQb1Izrh9Wp1KshNEHSudbVC93u23yxnPYuH8ArjG8ZXFUECfR5LHYcKqNlVHE5dTIsP92uw3tBotbYnnntotUqGLe6MQPWSxn8heLCXZiAlz93zDytkPCUe9eg0Kq3-s5QHX3kEJ8Z5vlzqoZMkuR3djenjpaYf3GHFCz9-1S1LUveWY2xIP9nnT8dGBumpKKQy9Y4EtJw==]

- CymitQuimica. CAS 58914-35-5: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1drftAMHrfYT6OlvAZMZtUhbcsYEx98ecVRkJl97_pVwGneoj7FYsQ9DLL2cJCKWDpzsoJvRU-LNSqA00r4gdd8yQrx5h3p0-Cv3mFQQ3FX5D2NgYDUHTn12qO9XFO6Ddlg0=]

- Sciencelab.com. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-oo4ORPG7ikI-M984LO6zg2dXAhkl9YFiz2Y02ImEZukBrliYpHwhb2mb0rR_6mPI9fz0dEQ26AuBwfYHRRghgzde-yr2kb8_e-FlQzY4bwEVrvSCYfGxg-3JzcGU7QnsGT4If8caYy5bJurnqILAZJjLnEtnfTuGjwwP6rrx6NWymZs4Vl76T5Et_tJvWDZwoHCIvn0JQzrk9rM=]

- NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCqBLYuepJzpg8erHDMuVNSSx3jNw7jN6RnZe6P6ASlXK5-DYqCYAujktffJjG6Q2sd18eE7suOIi-1f8m2XT0jwY2CC3qPWndUATATP2-MM6bQwbC9t6VVWSO7tMNP1z0HwOTIfTrYSAMOlHBgpvjeukg92S4xGYMRn67ssSCygwYg95guXv5vTSA9JPm0NU66ZrFawAj0E2KBj6b8gGOKzH04QZBh2mLIbxeEMWt10TQ6OBgM1R_fD6BoulD9Sm0ZlixkiQ=]

- ChemicalBook. p-Hydroxybenzaldehyde-Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwZ4BD2L_Yb-84Wupags2CD2HlzhhyYNo0-SZzR1CPUFofktZEIUZxaDQJT1rMowGo74CxypPmt_rybBy24U1s-BS3WMh-0_YBngxubFwzyD4J9Apc7YNJw8jN--Cd3UkesP5GQCUJFLZ3vkQB-V9vu3DvoWS2Trut8NN2p1xZ8aiM5P7]

- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrF-t9EmHmZJOPQn-urkvU_leZTejof9RCRmE87jw_YYUd89JcJi_HiSYsaxDa-HLjzV0pxGeYH0BlP1i_QCr1WYs5GycUnHyPrMCndbSoam3cJT_K1ZS9wONDBqMZUCWx0eI16eXCzPMXpRE=]

- ChemicalBook. Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgkWNRqQfPj1jHvdcli9vKjGnOMzjilB4e-be0HwO2FZN7P8AJc7gXASKABtn7iENs-1Qg8l9QngPCFg46ByDZxnssyLicGKKIzosft3nOzq2vpIp40ew929J2xMjckQFf1lMgLPuQ-x_KNikanvYLNwSNS_zjy54x5PvtKC3YlIRXJI28ZZlVLHNGO2q6zbiCRq5]

- ChemShuttle. This compound; CAS No. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4f_nB25EI7za9vmU9LxGStBETTH5BOlUCeDNQT2ryKzUoYBMGpaTWY7y08gFpVbJsBOQQiVvD0RVXAU7chYaXWZMa1QHayPKiWwrGOXHQNje-JCpb7vqYqmpcPGsgaCBQXvnv2zGUQARxvE5Ex361EV96E2EupEC9R98kyd_096XYe8Y=]

- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbuV5zfFM3vEJAH8vdB3rxc-IpVTWmc_y7KlS9jGU__tCH-cAZGb9YWkcrp0pvy7eu5YMk2XMyHLprUeDs3UXsOR-v3oA6vK30FJX7DBWOgGIwC6Ei6Bf6xS4meNRfy7rAbg=]

- Sigma-Aldrich. This compound. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. CAS 58914-35-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS No. 58914-35-5), a key aromatic aldehyde intermediate in the fields of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource on the compound's characteristics, including its solubility profile. While quantitative solubility data is not extensively available in public literature, this guide furnishes a detailed experimental protocol for its determination in various organic and aqueous media. Furthermore, safety and handling precautions, based on data from structurally related compounds, are outlined to ensure safe laboratory practices.

Introduction

This compound is a unique aromatic aldehyde featuring both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group on the benzene ring, ortho to the aldehyde functionality. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the aldehyde, while the hydroxyl group provides a site for further functionalization and can participate in intramolecular hydrogen bonding. These structural features are pivotal in its application as a precursor for novel pharmaceutical agents and advanced organic materials.[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] The presence of the polar hydroxyl and aldehyde groups, combined with the nonpolar trifluoromethyl group, results in a molecule with moderate polarity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58914-35-5 | |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 90-95 °C | |

| Boiling Point | Not available | - |

| Density | Not available | - |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure and available qualitative data, it exhibits limited solubility in water but is soluble in basic aqueous solutions due to the deprotonation of the phenolic hydroxyl group.[1] For a structurally similar compound, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, slight solubility in acetonitrile and chloroform has been reported, suggesting that this compound is likely soluble in a range of common organic solvents.[2]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale/Reference |

| Water | Limited | |

| Basic Aqueous Solutions | Soluble | Formation of a phenoxide salt.[1] |

| Acetonitrile | Likely slightly soluble | Based on data for 2-hydroxy-5-(trifluoromethyl)benzaldehyde.[2] |

| Chloroform | Likely slightly soluble | Based on data for 2-hydroxy-5-(trifluoromethyl)benzaldehyde.[2] |

| Methanol, Ethanol, Acetone, DMSO | Expected to be soluble | Common polar aprotic and protic organic solvents. |

Causality of Solubility Characteristics

The solubility of this compound is governed by the interplay of its functional groups:

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols. However, its acidity also allows for dissolution in basic solutions through an acid-base reaction.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and non-polar, which tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and aldehyde groups allows for the formation of an intramolecular hydrogen bond. This internal interaction can reduce the availability of these groups to form hydrogen bonds with solvent molecules, thereby decreasing water solubility compared to isomers where this is not possible.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method, adapted from established procedures for organic compounds, is recommended.[3]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), chloroform, ethyl acetate)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in a labeled vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered solutions in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, use a desiccator under vacuum.

-

Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a solid residue.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent is fully evaporated, place the vials in a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute on an analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent sample taken.

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Data (Comparative Analysis)

Table 3: Comparative Spectroscopic Data

| Spectroscopic Parameter | 2-(trifluoromethyl)benzaldehyde (Isomer) | 2-Hydroxybenzaldehyde (Related Compound) | Expected for this compound |

| ¹H NMR (δ, ppm) | Aldehyde H: ~10.4; Aromatic H: ~7.7-8.2 | Aldehyde H: ~9.8; Aromatic H: ~6.9-7.5; Hydroxyl H: ~11.0 | Aldehyde H: ~10.0-10.5; Aromatic H: ~7.0-7.8; Hydroxyl H: ~11.0-11.5 (likely broad due to H-bonding) |

| ¹³C NMR (δ, ppm) | Carbonyl C: ~189; Aromatic C: ~127-136; CF₃ C: ~129 (q) | Carbonyl C: ~196; Aromatic C: ~117-161 | Carbonyl C: ~190-195; Aromatic C: ~120-160; CF₃ C: ~125-130 (q) |

| IR (ν, cm⁻¹) | C=O stretch: ~1705 | C=O stretch: ~1665; O-H stretch: ~3200 (broad) | C=O stretch: ~1670-1690; O-H stretch: ~3100-3300 (broad); C-F stretch: ~1100-1300 |

Note: 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

The presence of the hydroxyl group is expected to shift the carbonyl stretch to a lower wavenumber in the IR spectrum due to intramolecular hydrogen bonding. In the ¹H NMR spectrum, the hydroxyl proton is expected to be significantly downfield and potentially broad.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of structurally similar compounds, such as other trifluoromethylated and hydroxy-substituted benzaldehydes.[4][5][6]

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification Diagram

Caption: Summary of potential hazards and safety measures.

Conclusion

This compound is a valuable synthetic intermediate with distinct physicochemical properties arising from its unique substitution pattern. This guide has consolidated the available information on its physical characteristics and solubility. While quantitative data remains sparse, the provided experimental protocol offers a robust framework for its determination. Adherence to the outlined safety and handling procedures, derived from analogous compounds, is crucial for its safe application in a laboratory setting. Further research to quantify its solubility in a broader range of solvents and to fully characterize its spectroscopic properties would be highly beneficial to the scientific community.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI. Retrieved from [Link]

-

THE SOLUBILITY OF BENZALDEHYDE IN WATER AS DETERMINED BY REFRACTIVE INDEX MEASUREMENTS. (1964). PubMed. Retrieved from [Link]

-

material safety data sheet sds/msds - Kasturi Aromatics. (n.d.). Kasturi Aromatics. Retrieved from [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Benzaldehyde | C6H5CHO | CID 240. PubChem. Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115). Human Metabolome Database. Retrieved from [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a key fluorinated aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this versatile chemical intermediate.

Introduction and Historical Context

This compound, also known as 6-(trifluoromethyl)salicylaldehyde, is a significant building block in modern organic synthesis. The strategic placement of a hydroxyl group ortho to an aldehyde, combined with the powerful electron-withdrawing trifluoromethyl group, imparts unique chemical properties that are highly valuable in the design of pharmaceuticals and advanced materials.[1][2]

While the precise first synthesis of this compound is not readily identifiable in seminal, peer-reviewed literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of trifluoromethyl groups into aromatic systems has been a subject of intense research since the mid-20th century, driven by the profound impact of fluorine on the biological and material properties of organic molecules.[3][4] The synthesis of various trifluoromethylated benzaldehydes has been explored through different methodologies over the decades.[5] The specific substitution pattern of this compound likely arose from the need for functionalized salicylaldehydes in coordination chemistry and as precursors for complex molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 58914-35-5 | [1][6] |

| Molecular Formula | C₈H₅F₃O₂ | [1][6] |

| Molecular Weight | 190.12 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 90-95 °C | [2] |

| Solubility | Limited solubility in water, soluble in basic aqueous solutions and organic solvents. | [1][2] |

| Storage | Store in tightly sealed containers below 25 °C, protected from moisture and heat. | [2] |

Strategic Synthesis of this compound

The synthesis of this compound primarily involves the ortho-formylation of 2-(trifluoromethyl)phenol (also known as 2-hydroxybenzotrifluoride). The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making electrophilic substitution challenging compared to phenol itself. However, the directing effect of the hydroxyl group favors ortho-substitution. Several classical and modern formylation methods can be adapted for this transformation.

Magnesium-Mediated Ortho-Formylation

This method offers high regioselectivity for the ortho position and is a plausible route for the synthesis of this compound. The mechanism involves the formation of a magnesium phenoxide, which then chelates with paraformaldehyde, directing the formylation to the ortho position.

Reaction Scheme:

Figure 1: Proposed workflow for the magnesium-mediated ortho-formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from analogous reactions):

-

Preparation of Magnesium Methoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings to anhydrous methanol. The reaction is exothermic and will proceed to form a slurry of magnesium methoxide.

-

Formation of Magnesium Phenoxide: To the magnesium methoxide slurry, add a solution of 2-(trifluoromethyl)phenol in an anhydrous, non-polar solvent (e.g., toluene). The mixture is heated to distill off the methanol, driving the formation of the magnesium bis(2-trifluoromethylphenoxide) salt.

-

Formylation: The resulting phenoxide suspension is cooled, and anhydrous paraformaldehyde is added. The reaction mixture is then heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the premature quenching of the magnesium methoxide and phenoxide intermediates.

-

Methanol Removal: Distilling off the methanol is essential to drive the equilibrium towards the formation of the magnesium phenoxide.

-

Paraformaldehyde: Anhydrous paraformaldehyde serves as the source of formaldehyde for the formylation reaction.

-

Acidic Work-up: The acidic work-up protonates the phenoxide and hydrolyzes any intermediate imine species to yield the final aldehyde.

Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.

Reaction Scheme:

Figure 2: Simplified workflow of the Duff reaction for the formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from general procedures):

-

Reaction Setup: A mixture of 2-(trifluoromethyl)phenol, hexamethylenetetramine, and trifluoroacetic acid is heated under reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: Upon completion, the reaction mixture is cooled and poured into water. The resulting mixture is then heated with aqueous acid to hydrolyze the intermediate imine.

-

Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality of Experimental Choices:

-

HMTA as Formylating Agent: HMTA serves as the source of the formyl group precursor. In an acidic medium, it generates an electrophilic iminium ion.

-

Acid Catalyst: The acid protonates HMTA, facilitating the formation of the reactive electrophile. Trifluoroacetic acid often gives higher yields and milder reaction conditions compared to traditional Duff conditions.

-

Hydrolysis Step: The initial product of the electrophilic aromatic substitution is an imine, which requires acidic hydrolysis to liberate the aldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While a classic method, it often suffers from moderate yields and the formation of byproducts.

Reaction Scheme:

Figure 3: Key steps in the Reimer-Tiemann formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from general procedures):

-

Reaction Setup: A solution of 2-(trifluoromethyl)phenol in an aqueous solution of a strong base (e.g., sodium hydroxide) is prepared. Chloroform is then added, and the biphasic mixture is vigorously stirred and heated.

-

Reaction Monitoring: The reaction is typically monitored by TLC or GC.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Strong Base: The base deprotonates both the phenol to form the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene electrophile.

-

Chloroform: Serves as the precursor to the reactive dichlorocarbene species.

-

Biphasic System: The reaction is often carried out in a two-phase system, requiring vigorous stirring to ensure adequate mixing of the reactants.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Research: The compound serves as a precursor for the synthesis of various bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The salicylaldehyde moiety is a common pharmacophore and is also used to synthesize Schiff bases, which have been investigated for their antimicrobial and anticancer activities.[2]

-

Materials Science: This aldehyde is utilized in the creation of functional organic materials. The fluorinated aromatic core and the reactive aldehyde group can be incorporated into polymers and other materials to tailor their electronic and physical properties, with potential applications in optoelectronics.[2]

-

Coordination Chemistry: Salicylaldehyde derivatives are classic ligands for a wide range of metal ions. The introduction of the trifluoromethyl group can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and spectroscopic properties.

Conclusion

This compound is a key synthetic intermediate with growing importance in medicinal chemistry and materials science. While its specific historical discovery remains elusive in the readily available literature, its synthesis can be achieved through established ortho-formylation methodologies for phenols. The magnesium-mediated formylation, Duff reaction, and Reimer-Tiemann reaction are all plausible synthetic routes, each with its own advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. The unique combination of functional groups in this molecule ensures its continued use as a versatile building block for the creation of complex and functional molecules.

References

- Method for the preparation of 2-hydroxybenzonitrile.

- Process for selective preparation of hydroxybenzaldehydes.

-

The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Publications. Available from: [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem. Available from: [Link]

-

A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde. ResearchGate. Available from: [Link]

- Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof. Google Patents.

- Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. Available from: [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available from: [Link]

- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available from: [Link]

Sources

- 1. CAS 58914-35-5: this compound [cymitquimica.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 6. 2-Hydroxy-6-trifluoromethylbenzaldehyde (contains ~12% inorganics) [lgcstandards.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its reactivity is dominated by the electrophilic character of the carbonyl group, which is uniquely modulated by the synergistic electronic effects of its ortho-substituents: a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group. This guide provides a detailed analysis of the factors governing this electrophilicity. The potent, purely inductive electron-withdrawing nature of the -CF₃ group drastically increases the partial positive charge on the carbonyl carbon. Concurrently, the adjacent hydroxyl group engages in a strong intramolecular hydrogen bond (IHB) with the carbonyl oxygen. This IHB further polarizes the C=O bond and stabilizes the transition state of nucleophilic attack, amplifying the carbonyl's electrophilic character. The result is a carbonyl group that is significantly more reactive towards nucleophiles than that of benzaldehyde, salicylaldehyde, or even other trifluoromethyl-substituted benzaldehydes. Understanding this pronounced electrophilicity is critical for designing efficient synthetic routes and for the rational design of novel molecular entities in drug discovery and materials science.

Introduction: A Molecule of Competing Influences

Aromatic aldehydes are cornerstone building blocks in organic synthesis. The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of its carbonyl carbon. This electrophilicity, however, is not an intrinsic constant; it is exquisitely sensitive to the electronic properties of substituents on the aromatic ring. In this compound (CAS 58914-35-5), the carbonyl group is flanked by two ortho-substituents with powerful, yet distinct, electronic influences.[1]

-